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Introduction

Remogliflozin etabonate is a prodrug of remogliflozin, a potent and selective inhibitor of the
sodium-glucose co-transporter 2 (SGLT2). As a member of the gliflozin class, it represents a
significant therapeutic option in the management of type 2 diabetes mellitus. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, pharmacokinetics, and pharmacodynamics of remogliflozin
and its prodrug, remogliflozin etabonate. Detailed experimental protocols and visual
representations of key pathways are included to support research and development efforts in
this area.

Chemical Structure and Physicochemical Properties

Remogliflozin etabonate is chemically designated as ethyl [(2R,3S,4S,5R,6S)-3,4,5-
trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-ylJoxyoxan-2-
yllmethyl carbonate. Upon oral administration, it is rapidly converted to its active form,
remogliflozin.

Table 1: Chemical and Physicochemical Properties of Remogliflozin Etabonate and
Remogliflozin
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Property Remogliflozin Etabonate Remogliflozin
Chemical Formula C26H38N2009 C23H34N207
Molecular Weight 522.6 g/mol [1] 450.53 g/mol
Appearance White to off-white powder[2] Crystalline solid[3]
97-98°C[2] and 98.79°C (by
DSC)[4]. Note: Other sources
report ranges of 135-138°C o )
. ) o Not explicitly found in
Melting Point and 152-157°C, indicating
) ] searches.
potential polymorphism or
differences in experimental
conditions.
Soluble in ethanol, DMSO, and
_ dimethylformamide (approx. 30
Soluble in methanol, ethanol, ) )
- ] ] mg/mL); sparingly soluble in
Solubility and DMSO; insoluble in water.
2] aqueous buffers (approx. 0.5
mg/mL in 1:1 ethanol:PBS pH
7.2).[3]
) Strongest Acidic: 12.2, Not explicitly found in
pKa (predicted)

Strongest Basic: 1.49[5]

searches.

logP (predicted)

3.33[5]

Not explicitly found in

searches.

Mechanism of Action: SGLT2 Inhibition

Remodgliflozin is a selective inhibitor of SGLT2, a transporter primarily located in the proximal

convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately

90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, remogliflozin reduces renal

glucose reabsorption, leading to increased urinary glucose excretion and a subsequent

lowering of plasma glucose levels. This mechanism of action is independent of insulin secretion

or sensitivity.

Remodgliflozin exhibits high selectivity for SGLT2 over SGLT1, the high-affinity sodium-glucose
co-transporter found in the small intestine and, to a lesser extent, the kidney. The selectivity
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ratio of remogliflozin for SGLT2 over SGLT1 is approximately 1:365, which minimizes the risk
of gastrointestinal side effects associated with SGLT1 inhibition.[6]
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Diagram 1: Mechanism of SGLT2 Inhibition by Remogliflozin.
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Pharmacokinetics

Remogliflozin etabonate is rapidly absorbed and extensively hydrolyzed to its active form,
remogliflozin, and another active metabolite, GSK279782.

GSK279782

(Active Metabolite)

Metabolism TEEE Gluquromde Elimination
Metabolites

Remogliflozin
(Active)

Absorption

Remogliflozin Etabonate
(Oral Administration)

Click to download full resolution via product page

Diagram 2: Pharmacokinetic Pathway of Remogliflozin Etabonate.

Table 2: Summary of Pharmacokinetic Parameters of Remogliflozin Etabonate and its
Metabolites in Healthy Subjects and Patients with Type 2 Diabetes (T2DM)
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Remogliflozin

GSK279782 (Active

Parameter Remogliflozin .
Etabonate Metabolite)

Tmax (h) 0.5 - 1.5[7] 1.0 - 2.5[8] 1.5 - 3.0[7]

t%2 (h) ~0.4 - 0.7[6] ~2.0 - 2.3[8] Not explicitly found.

Cmax (ng/mL)

Dose-dependent

559 (100 mg, T2DM)
[9], 1370 (250 mg,
T2DM)[9]

Dose-dependent

AUCo-t (ng-h/mL)

Dose-dependent

1205.1 (100 mg,
healthy)[8], 1798 (100
mg, T2DM)[9], 4610
(250 mg, T2DM)[9]

Dose-dependent

Protein Binding

Not explicitly found.

~65%]9]

Not explicitly found.

) Hydrolysis to Primarily CYP3A4, )
Metabolism o ] Further metabolism
remogliflozin minorly CYP2C19[10]
Primarily renal
o excretion of Primarily renal
Elimination - ] )
metabolites (~93% of excretion
dose)[6]
Pharmacodynamics

The primary pharmacodynamic effect of remogliflozin is the dose-dependent increase in

urinary glucose excretion (UGE). This effect is observed in both healthy individuals and

patients with type 2 diabetes.

In a single-dose, dose-escalation study in healthy subjects, 24-hour UGE increased with the

dose of remogliflozin etabonate, reaching a plateau at doses of 150 mg and above.[5] A

similar dose-dependent increase in UGE was observed in patients with T2DM, with a more

pronounced effect due to higher baseline plasma glucose concentrations.[5]

Table 3: Urinary Glucose Excretion (UGE) Following Single Doses of Remogliflozin Etabonate
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Dose of Remogliflozin

Population 24-hour UGE (g)
Etabonate

Healthy Volunteers 20 mg ~17.5[6]

50 mg ~25

150 mg ~35

500 mg ~40.5[6]

1000 mg ~40

Patients with T2DM 50 mg ~66.6[6]

500 mg ~112.6[6]

Experimental Protocols
SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds
against SGLT2 expressed in a mammalian cell line.

SGLT?2 Inhibition Assay Workflow

1. Culture SGLT2-expressing cells 2. Plate cells in a 3. Incubate with test compound 4. Add fluorescent t glucose anal log i
(e.9., CHO-hSGLT2, HK-2) multi-well plate (e.g., Remogliflozin) (e.0., 1-NBDG) 5. Measure fluorescence int tensity 6. Calculate % inhibition and ICso

Click to download full resolution via product page
Diagram 3: General Workflow for a Cell-Based SGLT2 Inhibition Assay.

Materials:

e CHO-K1 cells stably expressing human SGLT2 (hSGLTZ2) or HK-2 cells endogenously
expressing SGLT2.[11]
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Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and
antibiotics.

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2* and Mg?*).

Fluorescent D-glucose analog, such as 1-N-decanoyl-2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-
yl)amino)ethyl]-D-glucopyranosyl-B-D-glucopyranoside (1-NBDG).[11]

Test compound (remogliflozin) and reference SGLT2 inhibitor (e.g., dapaglifiozin).
Multi-well plates (e.g., 96-well black, clear bottom).

Fluorescence plate reader.

Procedure:

Cell Culture: Maintain the SGLT2-expressing cells in appropriate culture conditions.

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere
overnight.

Compound Incubation: Wash the cells with assay buffer. Add the test compound
(remogliflozin) at various concentrations to the wells and incubate for a predetermined time
(e.g., 15-30 minutes) at 37°C.

Substrate Addition: Add the fluorescent glucose analog (e.g., 1-NBDG) to all wells and
incubate for a specific period (e.g., 1-2 hours) at 37°C.

Measurement: Stop the uptake by washing the cells with ice-cold assay buffer. Measure the
fluorescence intensity using a plate reader at the appropriate excitation and emission
wavelengths for the fluorescent probe.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound relative to the control (no inhibitor). Determine the ICso value by fitting the data to
a dose-response curve.

Pharmacokinetic Study in Humans (General Protocol)

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://ymerdigital.com/uploads/YMER2108C0.pdf
https://www.benchchem.com/product/b1679270?utm_src=pdf-body
https://www.benchchem.com/product/b1679270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This protocol outlines a general design for a Phase | clinical trial to assess the
pharmacokinetics of an orally administered drug like remogliflozin etabonate.

1. Subject Screening
(Inclusion/Exclusion Criteria)

2. Single Oral Dose Administration
(Fasted State)

3. Serial Blood Sampling
(Pre-dose and Post-dose timepoints)

4. Plasma Separation
and Storage

5. LC-MS/MS Analysis of
Drug and Metabolites

6. Pharmacokinetic Parameter
Calculation (Cmax, Tmax, AUC, t%%)
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Click to download full resolution via product page
Diagram 4: Workflow for a Human Pharmacokinetic Study.
Study Design:
e A single-center, open-label, single-dose, crossover, or parallel-group study.[5]
o Enroll healthy male and/or female subjects.
Inclusion/Exclusion Criteria:

e Typical inclusion criteria include age within a specific range (e.g., 18-55 years), and a body
mass index (BMI) within a healthy range.

o Exclusion criteria often include a history of significant medical conditions, use of concomitant
medications, and abnormal laboratory tests.

Study Procedures:

e Informed Consent and Screening: Obtain written informed consent from all subjects. Perform
screening evaluations, including medical history, physical examination, vital signs,
electrocardiogram (ECG), and clinical laboratory tests.

» Dosing: After an overnight fast, administer a single oral dose of remogliflozin etabonate with
a standardized volume of water.

e Blood Sampling: Collect serial blood samples into appropriate anticoagulant tubes at
predefined time points (e.g., pre-dose, and at multiple intervals up to 24 or 48 hours post-
dose).[5]

e Plasma Processing and Storage: Process the blood samples by centrifugation to obtain
plasma. Store the plasma samples at -70°C or below until analysis.

» Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method,
typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the
simultaneous quantification of remogliflozin etabonate, remogliflozin, and its major
metabolites in plasma.[12][13]
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o Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma
concentration-time data for each analyte using non-compartmental analysis. Key parameters
include Cmax, Tmax, AUCo-t, AUCo-inf, and t¥%.

Clinical Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of remogliflozin etabonate in
patients with type 2 diabetes.

e Phase llIb Studies: A 12-week, randomized, double-blind, placebo- and active-controlled
study in drug-naive T2DM patients demonstrated that remogliflozin etabonate (100, 250,
500, or 1000 mg once daily, or 250 mg twice daily) resulted in statistically significant
reductions in HbAlc compared to placebo.[14]

e Phase Il Studies: A 24-week, randomized, double-blind, active-controlled trial in patients
with T2DM inadequately controlled on metformin showed that remogliflozin etabonate (100
mg and 250 mg twice daily) was non-inferior to dapagliflozin (10 mg once daily) in reducing
HbAlc.

o Safety Profile: Remogliflozin etabonate is generally well-tolerated. The most common
adverse events are consistent with the SGLT2 inhibitor class and include genital mycotic
infections and urinary tract infections. The incidence of hypoglycemia is low.

Conclusion

Remodgliflozin etabonate, through its active metabolite remogliflozin, is an effective and well-
tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its distinct chemical structure and
pharmacokinetic profile contribute to its clinical efficacy. This technical guide provides a
foundational understanding of its properties and the methodologies used to evaluate them,
serving as a valuable resource for researchers and drug development professionals in the field
of diabetes and metabolic diseases. Further research to clarify certain physicochemical
properties, such as the definitive melting point of the etabonate salt and the full
physicochemical profile of the active remogliflozin, would be beneficial for the scientific
community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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